molecular formula C14H17N3OS B2401135 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide CAS No. 1797930-93-8

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide

Cat. No.: B2401135
CAS No.: 1797930-93-8
M. Wt: 275.37
InChI Key: QLKVQPSWICMUSO-UHFFFAOYSA-N
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Description

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, a methylsulfanyl group, and an isopropyl group attached to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using reagents like diazomethane.

    Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents.

    Isopropyl Group Addition: The isopropyl group can be added via an alkylation reaction using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, cyanides, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide: Lacks the isopropyl group.

    3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-methylpyridine-4-carboxamide: Contains a methyl group instead of an isopropyl group.

    3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-ethylpyridine-4-carboxamide: Contains an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-cyano-6-cyclopropyl-2-methylsulfanyl-N-propan-2-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-8(2)16-13(18)10-6-12(9-4-5-9)17-14(19-3)11(10)7-15/h6,8-9H,4-5H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVQPSWICMUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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